![molecular formula C20H18F3NO4 B13514362 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the trifluorobutanoic acid moiety adds unique properties to the compound, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid typically involves the following steps:
Protection of the amino group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the trifluorobutanoic acid moiety: The protected amino compound is then reacted with a trifluorobutanoic acid derivative, such as trifluorobutanoic anhydride, under appropriate conditions to introduce the trifluorobutanoic acid moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers can also facilitate the large-scale production of Fmoc-protected amino acids.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions, such as treatment with piperidine, to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products
Deprotection: The major product is the free amino acid.
Coupling: The major products are peptides formed by the reaction of the amino group with carboxyl groups of other amino acids.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is used in various scientific research applications, including:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Research: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of peptides and proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldodec-11-enoic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluorobutanoic acid moiety, which imparts distinct chemical properties. This makes it valuable in specific applications where the trifluorobutanoic acid group enhances the stability, reactivity, or biological activity of the compound.
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The trifluorobutanoic acid moiety suggests potential interactions with biological targets due to the electronegative fluorine atoms.
Property | Value |
---|---|
Molecular Formula | C20H21F3N2O4 |
Molecular Weight | 396.39 g/mol |
CAS Number | 203866-20-0 |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, research has shown that derivatives of Fmoc-protected amino acids can inhibit cancer cell proliferation through apoptosis induction. The trifluorobutanoic acid component may enhance the lipophilicity of the compound, facilitating cellular uptake and enhancing cytotoxic effects on tumor cells.
The proposed mechanism of action involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example:
- CYP Enzyme Inhibition : The compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are involved in drug metabolism and biosynthesis pathways .
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in various cancer cell lines.
Case Studies
- Study on Breast Cancer Cells : A study evaluated the effects of similar compounds on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers when treated with Fmoc derivatives .
- In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant tumor reduction compared to control groups, suggesting effective bioavailability and therapeutic potential .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic efficacy:
- Absorption : High gastrointestinal absorption predicted based on lipophilicity.
- Distribution : The presence of fluorine atoms may influence blood-brain barrier permeability.
- Metabolism : Metabolized primarily by hepatic enzymes; potential for drug-drug interactions due to CYP inhibition.
Properties
Molecular Formula |
C20H18F3NO4 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C20H18F3NO4/c1-24(17(18(25)26)10-20(21,22)23)19(27)28-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,25,26) |
InChI Key |
VBHFZCHEAYWHEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(CC(F)(F)F)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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